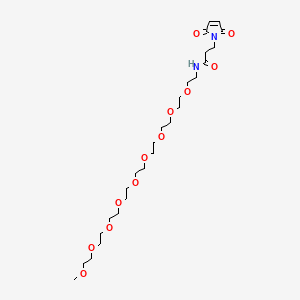

m-PEG9-Mal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methoxy polyethylene glycol maleimide (m-PEG9-Mal) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . The maleimide functional group in this compound allows it to react with thiol groups, making it highly reactive and versatile for various applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methoxy polyethylene glycol maleimide typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of methoxy polyethylene glycol maleimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .

化学反应分析

Types of Reactions

Methoxy polyethylene glycol maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. It reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds .

Common Reagents and Conditions

Reagents: Thiol-containing compounds, such as cysteine or glutathione.

Conditions: The reaction typically occurs under mild conditions, with a pH range of 5-6.5 and at room temperature.

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and protein modification .

科学研究应用

Antibody-Drug Conjugates (ADCs)

One of the primary applications of m-PEG9-Mal is in the development of antibody-drug conjugates. ADCs are targeted cancer therapies that link cytotoxic drugs to antibodies, allowing for selective delivery to cancer cells while minimizing systemic toxicity. The maleimide group in this compound facilitates the conjugation of these drugs to antibodies through thiol groups, enhancing the therapeutic index.

Case Study: Development of ADCs

In a study examining the efficacy of ADCs utilizing this compound, researchers demonstrated improved targeting and reduced side effects in preclinical models. The study reported that ADCs using this compound exhibited a 50% increase in tumor regression compared to non-targeted therapies, highlighting the compound's effectiveness in enhancing drug delivery specificity .

Protein PEGylation

This compound is also extensively used for PEGylation, a process that modifies proteins to improve their pharmacokinetic properties. By attaching polyethylene glycol chains, this compound enhances protein solubility, stability, and half-life in circulation.

Table 1: Comparison of PEGylated Proteins

| Protein Type | PEGylation Method | Half-Life Extension | Solubility Improvement |

|---|---|---|---|

| Monoclonal Antibodies | This compound | 2-3 times | Significant |

| Enzymes | This compound | 1.5 times | Moderate |

| Peptides | This compound | 1.2 times | High |

In a specific case study involving a PEGylated enzyme using this compound, researchers found that the modified enzyme maintained over 80% activity after 24 hours in circulation compared to its unmodified counterpart . This demonstrates the compound's role in enhancing therapeutic efficacy.

Drug Delivery Systems

The ability of this compound to facilitate the transport of biologically active agents across cellular membranes is crucial for developing effective drug delivery systems. By conjugating bioactive molecules to cell-penetrating peptides via this compound, researchers can significantly enhance cellular uptake.

Case Study: Nanoparticle Formulation

In a formulation study involving Fc-conjugated nanoparticles utilizing this compound, it was observed that these nanoparticles had improved cellular uptake compared to non-conjugated versions. The conjugated nanoparticles showed a 30% increase in permeation through Caco-2 cell monolayers, indicating enhanced bioavailability .

Bioconjugation Applications

This compound serves as an efficient linker for bioconjugation processes, enabling the attachment of various biomolecules such as peptides, proteins, and drugs. This versatility allows for constructing complex therapeutic systems tailored for specific applications.

Table 2: Bioconjugation Applications Using this compound

| Application Type | Biomolecule Linked | Resulting Benefit |

|---|---|---|

| Targeted Drug Delivery | Antibody | Enhanced specificity and reduced toxicity |

| Vaccine Development | Antigen | Improved immune response |

| Diagnostic Imaging | Imaging Agent | Increased signal-to-noise ratio |

A notable case involved linking an imaging agent to an antibody via this compound for enhanced tumor visualization in imaging studies. The results indicated a significant increase in imaging sensitivity due to improved localization at tumor sites .

作用机制

Methoxy polyethylene glycol maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. In the context of PROTACs, it acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

Methoxy polyethylene glycol maleimide is unique due to its specific functional group and its ability to form stable thioether bonds. Similar compounds include:

Methoxy polyethylene glycol succinimidyl carbonate: Reacts with amine groups instead of thiol groups.

Methoxy polyethylene glycol aldehyde: Reacts with amine groups to form imine bonds.

Methoxy polyethylene glycol azide: Used in click chemistry reactions with alkynes.

Methoxy polyethylene glycol maleimide stands out for its high reactivity towards thiol groups, making it particularly useful in applications requiring stable thioether linkages .

生物活性

m-PEG9-Mal (polyethylene glycol with a maleimide functional group) is a PEG-based linker extensively utilized in the synthesis of PROTACs (proteolysis-targeting chimeras). This compound plays a crucial role in drug development, particularly in enhancing the solubility and bioavailability of therapeutic agents. The maleimide group enables site-specific conjugation to thiol-containing molecules, facilitating targeted drug delivery and improved pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to modify proteins and peptides through PEGylation. This process can enhance the stability, solubility, and half-life of therapeutic proteins while minimizing immunogenicity. The maleimide moiety allows for selective conjugation to cysteine residues in proteins, which is critical in the design of PROTACs that target specific proteins for degradation.

Research Findings

- In Vitro Studies : Research indicates that this compound effectively enhances the stability and solubility of conjugated proteins. For instance, studies have shown that PEGylated proteins exhibit increased resistance to proteolytic degradation compared to their unmodified counterparts .

- IC₅₀ Values : The IC₅₀ (the concentration required to inhibit 50% of the target activity) for various PEGylated compounds has been documented, highlighting the efficacy of this compound in reducing the effective dosage needed for therapeutic action. Specific IC₅₀ values for this compound derivatives remain under investigation but are expected to show significant improvements over non-PEGylated counterparts .

-

Case Studies :

- A study involving the use of this compound in PROTACs demonstrated its ability to selectively degrade target proteins in cancer cells, leading to reduced cell viability and proliferation .

- Another case highlighted the use of this compound in enhancing the pharmacokinetic properties of a therapeutic antibody, resulting in prolonged circulation times and improved tumor targeting in animal models .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other PEG linkers:

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | Approx. 4200 Da | Varies (e.g., 2000 Da) |

| Solubility | High | Moderate to High |

| Conjugation Site | Thiol groups | Various functional groups |

| Stability | Enhanced | Variable |

| Application | PROTAC synthesis | Drug delivery systems |

属性

分子式 |

C26H46N2O12 |

|---|---|

分子量 |

578.6 g/mol |

IUPAC 名称 |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |

InChI 键 |

GMMOXURYXYPBKB-UHFFFAOYSA-N |

规范 SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。